Superior Binding Affinity for Human A2A Receptor vs. First-Generation Antagonist Caffeine
Sch412348 exhibits a binding affinity (Ki) for the human adenosine A2A receptor that is orders of magnitude more potent than the non-selective antagonist caffeine, a common comparator and in-class control [1]. This difference is critical for studies requiring specific A2A receptor blockade without the confounding effects of adenosine A1 or phosphodiesterase inhibition seen with caffeine [2].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.6 nM |
| Comparator Or Baseline | Caffeine (Ki for A2A ~44,000 nM) |
| Quantified Difference | Approximately 73,000-fold greater affinity |
| Conditions | Radioligand competition binding assay on recombinant human A2A receptors expressed in HEK-293 cells [1] |
Why This Matters
The substantially higher affinity allows for selective A2A receptor engagement at low concentrations, minimizing off-target effects that plague less potent and non-selective antagonists like caffeine.
- [1] Anjiechem. Sch412348 Product Page. View Source
- [2] Fredholm BB, et al. Actions of caffeine in the brain with special reference to factors that contribute to its widespread use. Pharmacol Rev. 1999 Mar;51(1):83-133. View Source
